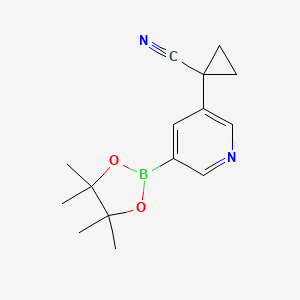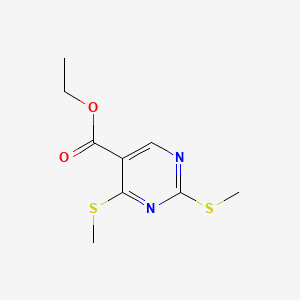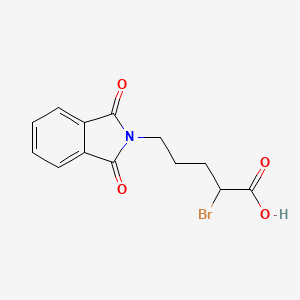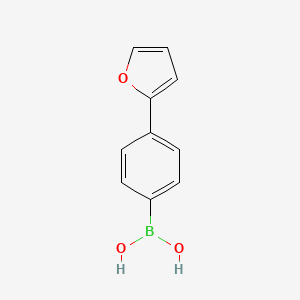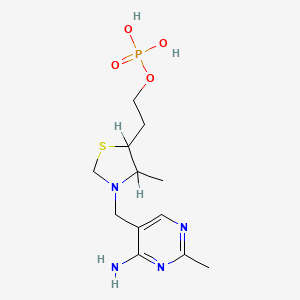
Tetrahydrothiamin monophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydrothiamin monophosphate is a derivative of thiamine (vitamin B1), which plays a crucial role in various biochemical processes. Thiamine is essential for carbohydrate metabolism and neural function. This compound is a phosphorylated form of thiamine, which is involved in the conversion of thiamine to its active coenzyme form, thiamine diphosphate. This compound is significant in the study of thiamine metabolism and its related biochemical pathways.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrothiamin monophosphate typically involves the phosphorylation of thiamine. One common method includes the reaction of thiamine with phosphoric acid under controlled conditions to yield the monophosphate derivative. The reaction is usually carried out in an aqueous medium at a pH that favors the formation of the monophosphate ester.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-purity thiamine and phosphoric acid, along with advanced purification techniques such as crystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: Tetrahydrothiamin monophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiamine diphosphate.
Reduction: Under certain conditions, it can be reduced back to thiamine.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Thiamine diphosphate.
Reduction: Thiamine.
Substitution: Various thiamine derivatives depending on the substituent introduced.
科学的研究の応用
Tetrahydrothiamin monophosphate has several applications in scientific research:
Chemistry: It is used to study the phosphorylation and dephosphorylation mechanisms of thiamine.
Biology: It helps in understanding the role of thiamine in cellular metabolism and energy production.
Medicine: It is used in research related to thiamine deficiency and its impact on neurological functions.
Industry: It is used in the development of thiamine supplements and fortified foods to combat vitamin B1 deficiency.
作用機序
Tetrahydrothiamin monophosphate exerts its effects by participating in the thiamine metabolic pathway. It is converted to thiamine diphosphate, which acts as a coenzyme for several enzymes involved in carbohydrate metabolism. These enzymes include pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase. The compound’s molecular targets are primarily these enzymes, and its pathway involves the conversion of thiamine to its active coenzyme forms, facilitating various metabolic processes.
類似化合物との比較
Thiamine Diphosphate: The active coenzyme form of thiamine, essential for enzyme function in metabolism.
Thiamine Triphosphate: Another phosphorylated form of thiamine with potential neuroactive properties.
Benfotiamine: A synthetic derivative of thiamine with higher bioavailability.
Uniqueness: Tetrahydrothiamin monophosphate is unique due to its specific role in the intermediate steps of thiamine metabolism. Unlike thiamine diphosphate, which is the active coenzyme, this compound serves as a precursor and is crucial for understanding the phosphorylation process of thiamine. Its study provides insights into the regulation and efficiency of thiamine utilization in biological systems.
特性
CAS番号 |
60689-64-7 |
|---|---|
分子式 |
C12H21N4O4PS |
分子量 |
348.36 g/mol |
IUPAC名 |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazolidin-5-yl]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C12H21N4O4PS/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,8,11H,3-4,6-7H2,1-2H3,(H2,13,14,15)(H2,17,18,19) |
InChIキー |
JACGOYDLTZHGRT-UHFFFAOYSA-N |
正規SMILES |
CC1C(SCN1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxy-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13982093.png)

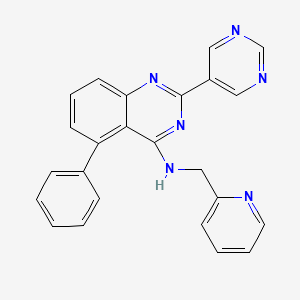
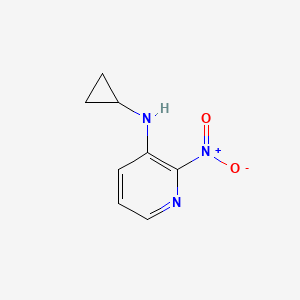

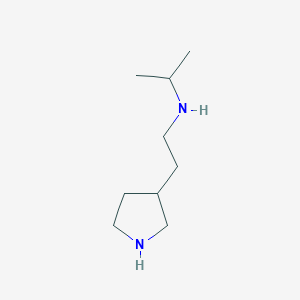
![2-[[2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-(3-methyl-4-oxo-5H-2,3-benzodiazepin-5-yl)propanamide](/img/structure/B13982150.png)

